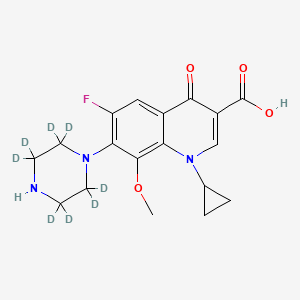

3-Desmethyl Gatifloxacin-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Desmethyl Gatifloxacin-d8 is a synthetic derivative of Gatifloxacin, a fluoroquinolone antibiotic. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in pharmacokinetic studies. The chemical name of this compound is 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid .

Méthodes De Préparation

The synthesis of 3-Desmethyl Gatifloxacin-d8 involves the incorporation of deuterium into the Gatifloxacin molecule. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with Gatifloxacin.

Deuterium Exchange: The hydrogen atoms in the piperazinyl ring of Gatifloxacin are replaced with deuterium atoms.

Purification: The resulting compound is purified using chromatographic techniques to obtain this compound with high purity.

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

3-Desmethyl Gatifloxacin-d8 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazinyl ring, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Desmethyl Gatifloxacin-d8 has several scientific research applications:

Pharmacokinetic Studies: Due to its deuterium labeling, it is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Gatifloxacin in the body.

Drug Metabolism: It helps in understanding the metabolic pathways of Gatifloxacin and identifying its metabolites.

Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Gatifloxacin in biological samples.

Biomedical Research: It aids in studying the interactions of Gatifloxacin with bacterial enzymes and its mechanism of action.

Mécanisme D'action

The mechanism of action of 3-Desmethyl Gatifloxacin-d8 is similar to that of Gatifloxacin. It exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparaison Avec Des Composés Similaires

3-Desmethyl Gatifloxacin-d8 is unique due to its deuterium labeling, which distinguishes it from other fluoroquinolone antibiotics. Similar compounds include:

Gatifloxacin: The parent compound without deuterium labeling.

Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

The uniqueness of this compound lies in its application in pharmacokinetic studies and its ability to provide detailed insights into the metabolic pathways of Gatifloxacin.

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCSNIFKGXSDGN-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)